molecular formula C21H23ClN2OS B024961 Hapalindole T CAS No. 106865-67-2

Hapalindole T

Cat. No. B024961
M. Wt: 386.9 g/mol
InChI Key: HQHRKXNDJILQCX-NFWXSOHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hapalindole T is a natural product that has been isolated from the marine cyanobacterium, Fischerella ambigua. It belongs to a class of compounds known as indole alkaloids and has been found to exhibit a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and study of hapalindole T due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of hapalindole T is still not fully understood. However, it has been found to interact with several cellular targets, including DNA and RNA polymerases, as well as protein kinases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of malaria parasites.

Biochemical And Physiological Effects

Hapalindole T has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA and RNA synthesis. Additionally, hapalindole T has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.

Advantages And Limitations For Lab Experiments

One of the main advantages of hapalindole T for lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of cellular processes. Additionally, the development of synthetic methods for hapalindole T has made it more readily available for research purposes.
However, there are several limitations to using hapalindole T in lab experiments. One of the main challenges is its low solubility in aqueous solutions, which can make it difficult to work with. Additionally, hapalindole T is a complex molecule that can be challenging to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of hapalindole T. One area of research is the development of more efficient synthetic methods for producing hapalindole T. Additionally, there is a need for further studies to elucidate the mechanism of action of hapalindole T and its potential as a therapeutic agent.
Another area of research is the exploration of the structure-activity relationship of hapalindole T and related compounds. This could lead to the development of more potent and selective analogs with improved therapeutic properties.
Finally, there is a need for further studies to evaluate the safety and toxicity of hapalindole T. This will be important for the development of hapalindole T as a potential therapeutic agent.

Synthesis Methods

Hapalindole T is a complex molecule that has proven challenging to synthesize. Several synthetic approaches have been developed, but the most successful method involves the use of a palladium-catalyzed cross-coupling reaction. This method has been used to produce hapalindole T in both racemic and enantioselective forms.

Scientific Research Applications

Hapalindole T has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anticancer, antimalarial, and antibacterial properties. Additionally, hapalindole T has been shown to have neuroprotective and anti-inflammatory effects.

properties

CAS RN

106865-67-2

Product Name

Hapalindole T

Molecular Formula

C21H23ClN2OS

Molecular Weight

386.9 g/mol

IUPAC Name

(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one

InChI

InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1

InChI Key

HQHRKXNDJILQCX-NFWXSOHESA-N

Isomeric SMILES

C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C

SMILES

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C

Canonical SMILES

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C

Origin of Product

United States

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